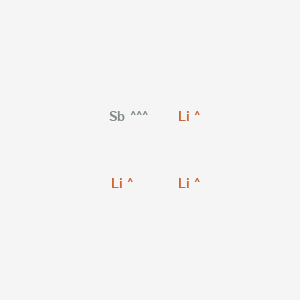
Trilithium antimony
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trilithium antimony can be synthesized through various methods, including solid-state reactions and melt-quenching techniques. One common method involves the direct reaction of lithium and antimony at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
3Li+Sb→Li3Sb
Industrial Production Methods
Industrial production of this compound often involves the carbothermal reduction of antimony oxide in a microwave field. This method utilizes antimony trioxide (Sb₂O₃) as the raw material and anthracite as the reducing agent. The process parameters, such as reduction temperature, time, and reducing agent ratio, are optimized to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trilithium antimony undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and antimony trioxide.
Reduction: Can be reduced back to lithium and antimony under specific conditions.
Substitution: Reacts with halogens to form lithium halides and antimony halides.
Common Reagents and Conditions
Oxidation: Typically requires high temperatures and an oxygen-rich environment.
Reduction: Often involves the use of reducing agents such as hydrogen or carbon.
Substitution: Halogenation reactions are carried out using halogen gases like chlorine or bromine.
Major Products
Oxidation: Lithium oxide (Li₂O) and antimony trioxide (Sb₂O₃).
Reduction: Elemental lithium and antimony.
Substitution: Lithium halides (LiX) and antimony halides (SbX₃).
Wissenschaftliche Forschungsanwendungen
Trilithium antimony has several scientific research applications, particularly in the field of energy storage. It is used as an anode material in lithium-ion and sodium-ion batteries due to its high theoretical capacity and suitable operating voltage. The compound’s unique structure allows for efficient charge and discharge cycles, making it a valuable component in high-performance batteries .
Wirkmechanismus
The mechanism by which trilithium antimony exerts its effects in batteries involves the intercalation and deintercalation of lithium or sodium ions. During the charging process, lithium or sodium ions are inserted into the this compound structure, forming Li₃Sb or Na₃Sb. During discharge, these ions are released back into the electrolyte, providing electrical energy. The puckered layer structure of antimony facilitates this process, ensuring high conductivity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium antimony (Li₃Sb)
- Sodium antimony (Na₃Sb)
- Antimony trisulfide (Sb₂S₃)
Uniqueness
Compared to similar compounds, trilithium antimony offers a higher theoretical capacity and safer reaction potential. Its simpler reaction process and smaller volume changes during charge and discharge cycles make it more efficient and stable for use in batteries. Additionally, this compound’s unique puckered layer structure enhances its conductivity and reactivity, setting it apart from other antimony-based compounds .
Eigenschaften
Molekularformel |
Li3Sb |
|---|---|
Molekulargewicht |
142.7 g/mol |
InChI |
InChI=1S/3Li.Sb |
InChI-Schlüssel |
WRXHTMBUKJWRBP-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Li].[Li].[Sb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



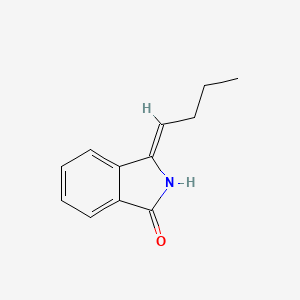

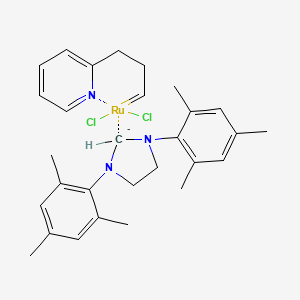
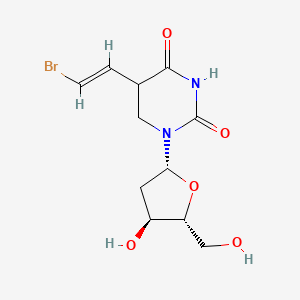
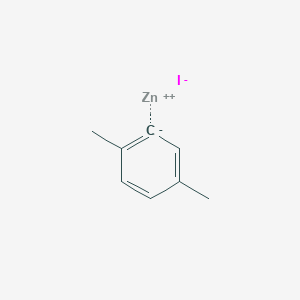
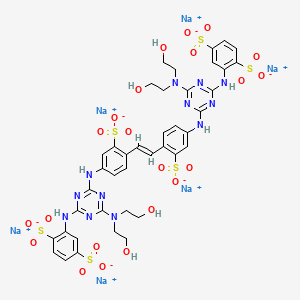
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
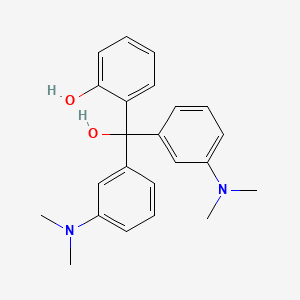
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)
